molecular formula C20H20N4O5S B14938755 ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14938755
M. Wt: 428.5 g/mol
InChI Key: RLLMYRJKLGHUKK-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazine ring, a thiazole ring, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group and the thiazole ring. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to optimize yield and purity. These methods may include the use of automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyridazine and thiazole rings, such as:

  • Ethyl 2-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-({[3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxyphenyl group, which may impart distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N4O5S/c1-4-29-19(27)18-12(2)21-20(30-18)22-16(25)11-24-17(26)10-9-15(23-24)13-5-7-14(28-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,21,22,25)

InChI Key

RLLMYRJKLGHUKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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